molecular formula C18H12Cl2F3N3OS B2434376 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 688337-06-6

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B2434376
CAS RN: 688337-06-6
M. Wt: 446.27
InChI Key: XRQWQERTXDEQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H12Cl2F3N3OS and its molecular weight is 446.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on similar compounds involves synthesizing and characterizing derivatives with diverse functional groups to explore their biological and chemical properties. For example, studies on the synthesis and characterization of different 1,3,4-oxadiazole and acetamide derivatives have been conducted to assess their antibacterial and anti-enzymatic potentials (K. Nafeesa et al., 2017). This demonstrates the broad interest in developing novel compounds for potential therapeutic applications.

Antimicrobial and Antitumor Activities

Compounds structurally related to the one have been evaluated for their antimicrobial and antitumor activities. For instance, derivatives of imidazole and acetamide have been synthesized and tested for their anticonvulsant activities (Zeynep Aktürk et al., 2002). Additionally, other studies have focused on the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of thiazolidines and azetidines as potential antibacterial agents (N. Desai et al., 2008), indicating the interest in exploring the therapeutic potential of such compounds.

Antiprotozoal Activity

Research into benzimidazole derivatives has revealed strong antiprotozoal activity against parasites such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range (J. Pérez‐Villanueva et al., 2013). This suggests that structurally similar compounds could offer promising leads for developing antiprotozoal drugs.

Corrosion Inhibition

In the field of materials science, benzimidazole derivatives have been synthesized and characterized for their corrosion inhibition potential, showing significant protection for carbon steel in acidic environments (Z. Rouifi et al., 2020). This illustrates the versatility of such compounds, extending their applications beyond biomedical to include industrial applications.

properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3OS/c19-12-2-4-13(5-3-12)26-8-7-24-17(26)28-10-16(27)25-15-9-11(18(21,22)23)1-6-14(15)20/h1-9H,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQWQERTXDEQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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